![molecular formula C12H11N3O B5140002 N-ethyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B5140002.png)
N-ethyl[1]benzofuro[3,2-d]pyrimidin-4-amine
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Overview
Description
Benzofuro[3,2-d]pyrimidine derivatives are important heterocyclic moieties that have been considered as templates for drug discovery for many years . They demonstrate a broad spectrum of biological activities including anti-inflammatory, antiviral, analgesic, anti-proliferative and antimicrobial .
Synthesis Analysis
Benzofuro[3,2-d]pyrimidine derivatives can be prepared using aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50 °C to give carbodiimide intermediates . These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to give 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields in the presence of a catalytic amount of sodium ethoxide or K2CO3 .
Molecular Structure Analysis
The molecular structure of these compounds can be confirmed by 1H NMR, 13C NMR, mass spectrometry, infrared and elemental analysis .
Chemical Reactions Analysis
The iminophosphorane in the synthesis process also reacts directly with excess carbon disulfide, followed by n-propylamine . Further reaction with alkyl halides or halogenated aliphatic esters in the presence of anhydrous K2CO3 produces the corresponding 2-alkylthio-3-n-propyl-benzofuro[3,2-d]pyrimidin-4(3H)-ones in good yields .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be analyzed using techniques like 1H NMR, 13C NMR, mass spectrometry, infrared and elemental analysis .
Scientific Research Applications
Drug Discovery Template
Derivatives of benzofuro[3,2-d]pyrimidine, which are important heterocyclic moieties, have been considered as templates for drug discovery for many years . They demonstrate a broad spectrum of biological activities .
Anti-Inflammatory Applications
These compounds have shown potential in anti-inflammatory applications . This makes them valuable in the development of treatments for conditions characterized by inflammation.
Antiviral Applications
Benzofuro[3,2-d]pyrimidine derivatives have also been found to have antiviral properties . This suggests potential use in the development of antiviral drugs.
Analgesic Applications
These compounds have demonstrated analgesic (pain-relieving) properties . This could make them useful in the development of new pain management medications.
Anti-Proliferative Applications
Benzofuro[3,2-d]pyrimidine derivatives have shown anti-proliferative effects . This means they may be useful in the development of treatments for conditions characterized by abnormal cell growth, such as cancer.
Antimicrobial Applications
These compounds have also demonstrated antimicrobial properties . This suggests potential use in the development of new antimicrobial agents.
Mechanism of Action
Mechanism of Action of N-ethyl1benzofuro[3,2-d]pyrimidin-4-amine
Target of Action The compound N-ethyl1benzofuro[3,2-d]pyrimidin-4-amine has been identified as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell growth and division. In many types of cancer, this protein is overactive, leading to excessive cell proliferation.
Mode of Action N-ethyl1benzofuro[3,2-d]pyrimidin-4-amine interacts with its target, EGFR, by binding to the tyrosine kinase domain of the receptor . This inhibits the enzymatic activity of the receptor, preventing the phosphorylation of tyrosine residues that would normally signal the cell to grow and divide. As a result, the compound can slow down or stop the growth of cancer cells.
Biochemical Pathways The primary biochemical pathway affected by N-ethyl1benzofuro[3,2-d]pyrimidin-4-amine is the EGFR signaling pathway . When EGFR is activated, it triggers a cascade of events inside the cell that leads to cell proliferation, migration, adhesion, and survival. By inhibiting EGFR, this compound disrupts these processes, potentially slowing or stopping the growth of cancer cells.
Pharmacokinetics The pharmacokinetics of N-ethyl1Similar compounds have been shown to have good bioavailability and are able to reach their target sites effectively .
Result of Action The inhibition of EGFR by N-ethyl1benzofuro[3,2-d]pyrimidin-4-amine results in a decrease in the proliferation of cancer cells . This can lead to a reduction in tumor size and potentially slow the progression of the disease.
Action Environment The efficacy and stability of N-ethyl1benzofuro[3,2-d]pyrimidin-4-amine can be influenced by various environmental factors For instance, the presence of other drugs, the pH of the environment, and the presence of certain enzymes can all affect how well the compound works.
properties
IUPAC Name |
N-ethyl-[1]benzofuro[3,2-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-2-13-12-11-10(14-7-15-12)8-5-3-4-6-9(8)16-11/h3-7H,2H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSDVCJMRMYMQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=NC2=C1OC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl[1]benzofuro[3,2-d]pyrimidin-4-amine |
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